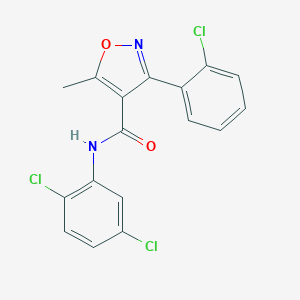

3-(2-chlorophenyl)-N-(2,5-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide

Description

This compound is a substituted oxazole carboxamide featuring a 2-chlorophenyl group at position 3 of the oxazole ring and a 2,5-dichlorophenyl moiety on the amide nitrogen. Oxazole carboxamides are known for their diverse pharmacological activities, including immunomodulatory and enzyme inhibitory effects . The substitution pattern on the phenyl rings influences steric, electronic, and solubility properties, which are critical for biological interactions.

Properties

IUPAC Name |

3-(2-chlorophenyl)-N-(2,5-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11Cl3N2O2/c1-9-15(16(22-24-9)11-4-2-3-5-12(11)19)17(23)21-14-8-10(18)6-7-13(14)20/h2-8H,1H3,(H,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEKRPJSPFULZMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=C(C=CC(=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11Cl3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chlorophenyl)-N-(2,5-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide typically involves the reaction of 2-chlorobenzoyl chloride with 2,5-dichloroaniline in the presence of a base such as triethylamine The resulting intermediate is then cyclized using a suitable reagent like phosphorus oxychloride to form the oxazole ring

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key steps include the use of efficient catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2-chlorophenyl)-N-(2,5-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: The chlorophenyl and dichlorophenyl groups can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

3-(2-chlorophenyl)-N-(2,5-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound for the development of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-chlorophenyl)-N-(2,5-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Molecular Properties

Key structural variations among analogs include substituent positions on the phenyl rings and functional group additions. Below is a comparative analysis:

Key Observations:

- Substituent Position: The 2,5-dichloro substitution (target compound) vs.

- Functional Groups: Introduction of a cyano group () increases LogP (lipophilicity), favoring membrane permeability but reducing solubility. Conversely, a carbamoylmethyl group () enhances hydrophilicity .

- Molecular Weight : The target compound’s higher molecular weight (~381.6 vs. 304.12 in ) may influence pharmacokinetics, such as absorption and half-life .

Biological Activity

The compound 3-(2-chlorophenyl)-N-(2,5-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide is a member of the oxazole family, which has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

- IUPAC Name : 3-(2-chlorophenyl)-N-(2,5-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide

- Molecular Formula : C17H11Cl3N2O2

- Molecular Weight : 382 Da

- LogP : 5.47

- Polar Surface Area : 55 Å

Structural Features

The compound features a chlorinated phenyl group and an oxazole ring, which contribute to its lipophilicity and potential interactions with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer properties of various oxazole derivatives. While specific data on the compound is limited, related compounds have shown promising results:

- Mechanism of Action :

- Cytotoxicity :

Anti-inflammatory Activity

In addition to anticancer properties, some oxazole derivatives have shown anti-inflammatory effects. Compounds that share structural features with our target have been reported to inhibit TNF-alpha release in stimulated whole blood samples .

Selective Targeting

Research indicates that certain oxazole derivatives selectively inhibit specific enzymes associated with cancer progression. For example, compounds with similar structures have been shown to inhibit carbonic anhydrases (hCA IX and XII) at nanomolar concentrations, suggesting potential for targeted therapy .

Case Studies

- Study on Oxazole Derivatives :

- Molecular Docking Studies :

Data Table of Biological Activities

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 | 0.65 | Apoptosis induction |

| Compound B | U-937 | 2.41 | p53 activation |

| Compound C | HeLa | 1.20 | Caspase activation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.